![molecular formula C20H19NO3S B2974730 2-(2-(对甲苯基)乙酰氨基)苯并[b]噻吩-3-甲酸乙酯 CAS No. 923493-88-3](/img/structure/B2974730.png)

2-(2-(对甲苯基)乙酰氨基)苯并[b]噻吩-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

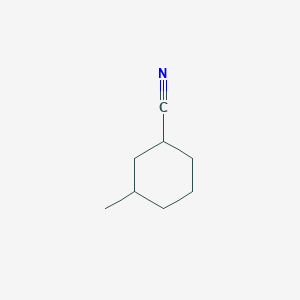

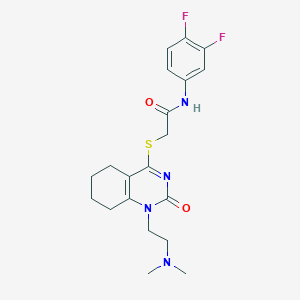

Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is a chemical compound. It is a derivative of benzo[b]thiophene , a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate, often involves heterocyclization of various substrates . For instance, the amino-ester was reacted with phenyl isothiocyanate in ethanol containing Et3N to afford the N,N-disubstituted thiourea derivative .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is complex, with a benzo[b]thiophene core and additional functional groups . The structure can be viewed using computational tools .Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

1. 化学合成和反应

2-(2-(对甲苯基)乙酰氨基)苯并[b]噻吩-3-甲酸乙酯参与各种化学合成过程。例如,它用于乙炔二羧酸酯与喹唑啉氧化物的 1,3-偶极环加成,生成 3-氨基-3-苯基-2-(2-乙酰氨基苯基)-丙烯酸酯和相关化合物 (Stauss、Härter、Neuenschwander 和 Schindler,1972)。另一项研究涉及在一步法三组分合成方法中使用它来创建 1,5-苯并二氮杂卓衍生物 (Li 和 Wang,2014)。

2. 酶学和生物学应用

在生物化学和制药领域,该化合物已被用作生产多沙唑嗪甲磺酸盐等药物的中间体。在脂肪酶催化的酯交换反应中,对其进行动力学拆分以获得 S-对映异构体 (Kasture、Varma、Kalkote、Nene 和 Kulkarni,2005)。此外,其衍生物已被探索用于潜在的抗菌和抗炎活性 (Narayana、Ashalatha、Raj 和 Kumari,2006)。

3. 材料科学和聚合物化学

在材料科学中,2-(2-(对甲苯基)乙酰氨基)苯并[b]噻吩-3-甲酸乙酯的衍生物已被用于改善光伏电池中厚 P3HT:PC71BM 薄膜的微观结构,从而提高其效率 (Shen 等人,2015)。类似地,它参与了用于电子设备的电致变色聚合物的合成和表征 (Bulut 等人,2004)。

未来方向

Thiophene-based analogs, including Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate, have been the subject of increasing scientific interest due to their potential as biologically active compounds . Future research may focus on improving these compounds and exploring their various biological effects .

属性

IUPAC Name |

ethyl 2-[[2-(4-methylphenyl)acetyl]amino]-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-3-24-20(23)18-15-6-4-5-7-16(15)25-19(18)21-17(22)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVOCYBTBOMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)

![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)

![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)

![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)